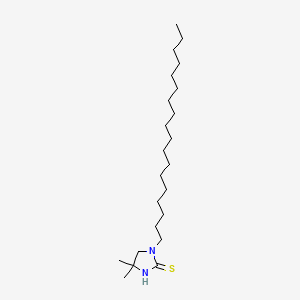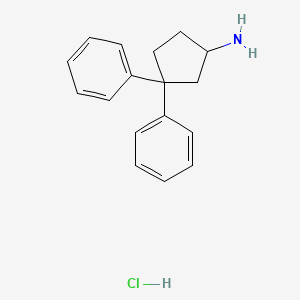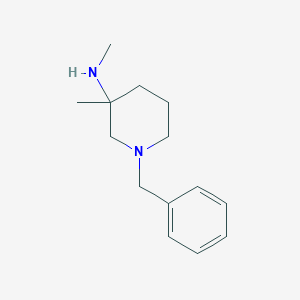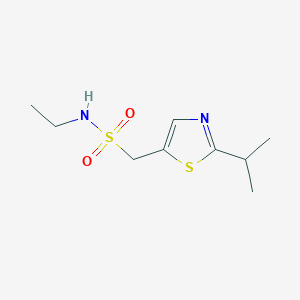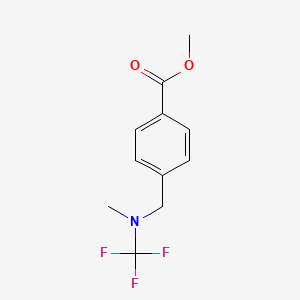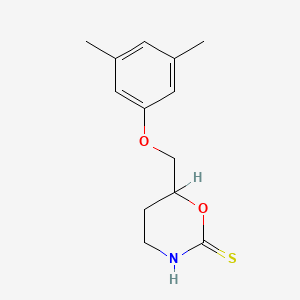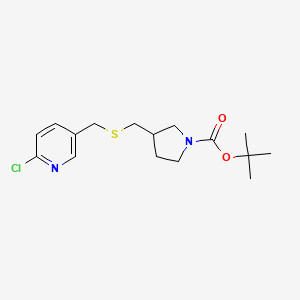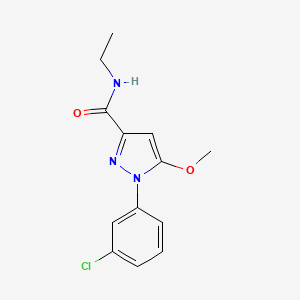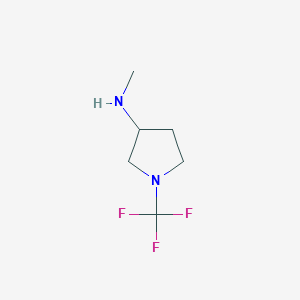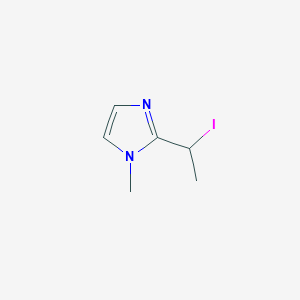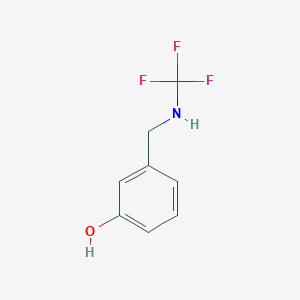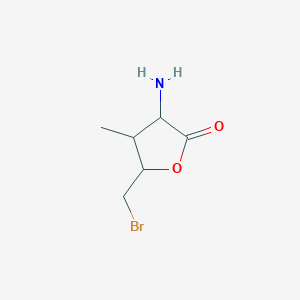
3-Amino-5-(bromomethyl)-4-methyldihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(bromomethyl)-4-methyldihydrofuran-2(3H)-one is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group, a bromomethyl group, and a dihydrofuranone ring. Its molecular formula is C6H10BrNO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(bromomethyl)-4-methyldihydrofuran-2(3H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the dihydrofuranone ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Amino-5-(bromomethyl)-4-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the bromomethyl group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-5-(bromomethyl)-4-methyldihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-5-(bromomethyl)-4-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in electrophilic reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-Amino-5-bromobenzoic acid
- 2-Amino-5-bromo-3-methylpyridine
- 3-Amino-5-bromopyridine
Uniqueness
3-Amino-5-(bromomethyl)-4-methyldihydrofuran-2(3H)-one is unique due to its dihydrofuranone ring structure, which is not commonly found in similar compounds
特性
分子式 |
C6H10BrNO2 |
|---|---|
分子量 |
208.05 g/mol |
IUPAC名 |
3-amino-5-(bromomethyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-3-4(2-7)10-6(9)5(3)8/h3-5H,2,8H2,1H3 |
InChIキー |
SZPGMQZJKPWXHY-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(=O)C1N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


